3-(Aminomethyl)cyclopentan-1-one hydrochloride
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Overview
Description
3-(Aminomethyl)cyclopentan-1-one hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and diverse range of applications. This compound is characterized by the presence of an aminomethyl group attached to a cyclopentanone ring, with a hydrochloride salt form that enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)cyclopentan-1-one hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone derivatives and carboxylic acids.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
3-(Aminomethyl)cyclopentan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclopentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)cyclopentan-1-one
- 3-(Methoxymethyl)cyclopentan-1-one
- 3-(Ethylaminomethyl)cyclopentan-1-one
Uniqueness
3-(Aminomethyl)cyclopentan-1-one hydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3-(aminomethyl)cyclopentan-1-one;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-4-5-1-2-6(8)3-5;/h5H,1-4,7H2;1H |
InChI Key |
GUMVRMDNKWMYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1CN.Cl |
Origin of Product |
United States |
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